molecular formula C23H28N4O4 B11558364 N'-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B11558364
M. Wt: 424.5 g/mol
InChI Key: KJXLPMPHSBVIGY-BUVRLJJBSA-N
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Description

N’-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide is a complex organic compound with a molecular formula of C23H28N4O4 and a molecular weight of 424.5 . This compound features a combination of aromatic and heterocyclic structures, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2-ethylpiperidine, followed by its reaction with 5-nitrobenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with 2-(4-methylphenoxy)acetic acid hydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N’-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H28N4O4

Molecular Weight

424.5 g/mol

IUPAC Name

N-[(E)-[2-(2-ethylpiperidin-1-yl)-5-nitrophenyl]methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C23H28N4O4/c1-3-19-6-4-5-13-26(19)22-12-9-20(27(29)30)14-18(22)15-24-25-23(28)16-31-21-10-7-17(2)8-11-21/h7-12,14-15,19H,3-6,13,16H2,1-2H3,(H,25,28)/b24-15+

InChI Key

KJXLPMPHSBVIGY-BUVRLJJBSA-N

Isomeric SMILES

CCC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC=C(C=C3)C

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

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